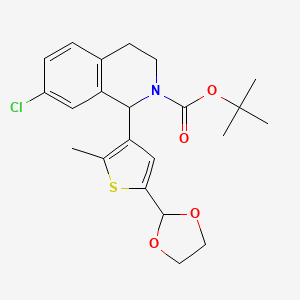

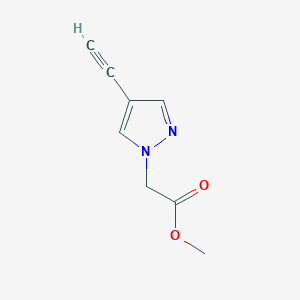

2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate (TFC) is a versatile organic compound with a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. It is used as a precursor for the synthesis of various drugs and compounds, and as a catalyst for various chemical reactions. The structure of TFC is similar to that of other trifluoromethyl compounds, and its properties are characterized by its low solubility in water and its high reactivity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Julia–Kocienski Approach : Ayeni, Mandal, and Zajc (2013) explored the Julia–Kocienski approach for synthesizing trifluoromethyl-substituted alkenes, using trifluoroethyl sulfones like the one . This method offers a straightforward synthesis and conversion to trifluoromethyl-substituted alkenes under mild conditions (Ayeni, Mandal, & Zajc, 2013).

Medicinal Chemistry

- Antibacterial Agents : Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research highlights the potential of derivatives in antimicrobial therapy (Palkar et al., 2017).

Organic Chemistry and Synthesis

- Cyclocondensation Reactions : Sokolov and Aksinenko (2014) reported the cyclocondensation of ethoxycarbonylimine of hexafluoroacetone with 2-aminobenzodiazole, forming compounds related to the chemical . This synthesis forms the basis for creating compounds with potential applications in various fields, including pharmaceuticals (Sokolov & Aksinenko, 2014).

Drug Design and Synthesis

- Synthesis of Celecoxib Derivatives : Küçükgüzel et al. (2013) synthesized a series of novel derivatives with potential applications as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study emphasizes the chemical's relevance in designing new therapeutic agents (Küçükgüzel et al., 2013).

Applications in Herbicide Design

- Protoporphyrinogen Oxidase Inhibitors : Zuo et al. (2013) designed and synthesized novel 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as potent protoporphyrinogen oxidase inhibitors, demonstrating significant potential as herbicides. This research signifies the compound's utility in agricultural chemistry (Zuo et al., 2013).

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O3/c11-10(12,13)4-19-9(18)14-5-1-2-6-7(3-5)16-8(17)15-6/h1-3H,4H2,(H,14,18)(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBPQNFAIBSZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808755.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2808756.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808758.png)

![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2808762.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)

![4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one](/img/structure/B2808770.png)